molecular formula C12H14O3 B8229204 6-Hydroxy-5,7,8-trimethyl-chroman-2-one CAS No. 40740-31-6

6-Hydroxy-5,7,8-trimethyl-chroman-2-one

Cat. No.: B8229204
CAS No.: 40740-31-6
M. Wt: 206.24 g/mol
InChI Key: IWIXYZQOIASOQM-UHFFFAOYSA-N
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Description

6-Hydroxy-5,7,8-trimethyl-chroman-2-one is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of chromanone, featuring a hydroxyl group at the 6th position and three methyl groups at the 5th, 7th, and 8th positions. This compound is known for its antioxidant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,7,8-trimethyl-chroman-2-one typically involves the condensation of 2,3,5-trimethylhydroquinone with acrylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the chromanone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,7,8-trimethyl-chroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-5,7,8-trimethyl-chroman-2-one is widely used in scientific research due to its antioxidant properties

Mechanism of Action

The antioxidant activity of 6-Hydroxy-5,7,8-trimethyl-chroman-2-one is primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals. This compound interacts with reactive oxygen species, preventing oxidative damage to cellular components. The molecular targets include lipid membranes, proteins, and nucleic acids, where it helps maintain cellular integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5,7,8-trimethyl-chroman-2-one stands out due to its specific substitution pattern, which enhances its stability and reactivity compared to other chromanone derivatives. Its unique combination of hydroxyl and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

6-hydroxy-5,7,8-trimethyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-6-7(2)12-9(8(3)11(6)14)4-5-10(13)15-12/h14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXYZQOIASOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(=O)O2)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304957
Record name 6-hydroxy-5,7,8-trimethyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40740-31-6
Record name NSC168504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-5,7,8-trimethyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of trimethyl-hydroquinone (3.04 g) and acrylic acid (1.44 g) was added methyl-sulfonic acid (30 mL). The mixture was heated slowly up to 100° C. under nitrogen. The reaction mixture was stirred at 100° C. for 1 hour. The solution was poured into ice, and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate water solution, water and brine. Evaporation and chromatography (silica gel, hexane-ethyl acetate 10% to 25%) gave 1.77 g of 6-hydroxy-5,7,8-trimethyl-chroman-2-one.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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